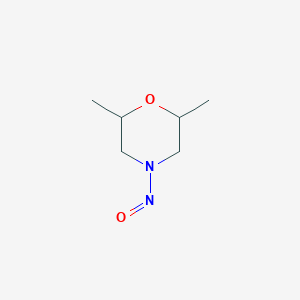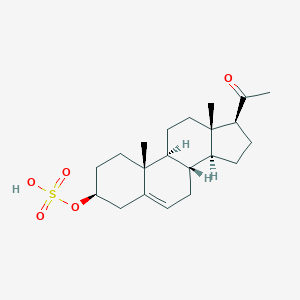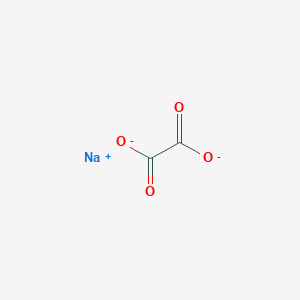
Bentonite
Overview
Description
Bentonite is a naturally occurring clay primarily composed of montmorillonite, a type of layered silicate mineral. It forms from the weathering of volcanic ash and has a fine, soft texture. This compound is known for its ability to absorb large quantities of water, which causes it to swell significantly. This property makes it valuable in various industrial applications, including drilling mud, groundwater sealants, and as an additive to improve the plasticity of kaolinite clay used for pottery .
Mechanism of Action
Target of Action
Trolnitrate, also known as Trolnitrate [INN] or Bentonite, is an organic nitrate with vasodilatory activity . The primary target of Trolnitrate is the liberation of Nitric Oxide (NO) . Nitric Oxide is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow.
Mode of Action
Trolnitrate acts as a smooth muscle depressant . It dilates the coronary vessels, similar to nitroglycerin and other organic nitrates . This dilation of blood vessels reduces the amount of work the heart has to do and increases the supply of blood and oxygen to the heart.
Biochemical Pathways
It is known that the compound’s vasodilatory effect is mediated through the liberation of nitric oxide (no), which is a key player in various biochemical pathways related to vascular tone and blood flow regulation .
Result of Action
The primary molecular effect of Trolnitrate is the dilation of coronary vessels . This results in increased blood and oxygen supply to the heart, thereby helping to prevent or ameliorate attacks of angina pectoris
Action Environment
These factors can include diet, lifestyle habits (such as smoking and alcohol consumption), and exposure to environmental pollutants
Biochemical Analysis
Biochemical Properties
Trolnitrate is known to interact with various enzymes and proteins in the body. Its primary action is as a smooth muscle depressant . This property allows Trolnitrate to dilate the coronary vessels, similar to the action of nitroglycerin and other organic nitrates
Cellular Effects
Trolnitrate exerts significant effects on various types of cells, particularly those in the cardiovascular system. By acting as a smooth muscle depressant, Trolnitrate influences cell function by causing dilation of the coronary vessels
Molecular Mechanism
The molecular mechanism of Trolnitrate involves its action as a vasodilator. It exerts its effects at the molecular level primarily through its interactions with smooth muscle cells in the coronary vessels . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with Trolnitrate’s action are areas of active research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bentonite can be modified using various chemical treatments to enhance its properties. For example, surfactant-modified this compound clays are prepared by treating this compound with quaternary ammonium cations such as phenyltrimethylammonium, hexadecyltrimethylammonium, and trioctylmethylammonium. These modifications improve the clay’s adsorption capacity for specific contaminants .
Industrial Production Methods: The industrial production of this compound involves several steps:
Mining: this compound is extracted from open-pit mines.
Activation: The raw this compound is activated using sodium carbonate to enhance its swelling properties.
Drying and Grinding: The activated this compound is dried and ground to the desired particle size.
Compounding: For specific applications, this compound may be compounded with organic molecules or other additives to improve its performance
Chemical Reactions Analysis
Types of Reactions: Bentonite undergoes various chemical reactions, including:
Cation Exchange: this compound has a strong base exchange property, allowing it to exchange cations with other substances.
Common Reagents and Conditions:
Sodium Silicate: this compound reacts with sodium silicate, leading to the formation of a gel-like substance used in various industrial applications.
Acid Treatment: Acidified this compound is used as a catalyst in chemical reactions, such as the synthesis of solketal from glycerol and acetone.
Major Products Formed:
Organoclays: Modified this compound clays with enhanced adsorption properties.
Catalysts: Acid-treated this compound used in various catalytic processes.
Scientific Research Applications
Bentonite has a wide range of scientific research applications:
Chemistry: Used as a catalyst and adsorbent in various chemical reactions.
Biology: Employed in drug delivery systems due to its ability to retain and gradually release drugs.
Medicine: Used in pharmaceutical formulations for its adsorptive properties.
Industry: Utilized in drilling fluids, foundry sands, and as a binder in iron ore pelletizing
Comparison with Similar Compounds
Kaolin: Another type of clay used in ceramics and as a filler in paper and rubber industries.
Fuller’s Earth: A type of clay with similar adsorptive properties, used in oil refining and decolorizing.
Dicarboxymethyl Cellulose (DCMC): An alternative to bentonite in wine stabilization, with similar protein removal capabilities.
Uniqueness of this compound: this compound’s unique swelling property and high cation exchange capacity distinguish it from other clays. These properties make it particularly effective in applications requiring high adsorption and sealing capabilities .
Properties
IUPAC Name |
dialuminum;dioxosilane;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOJGAPFQRJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H2O12Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
| Record name | Montmorillonite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Powder | |
CAS No. |
1318-93-0, 1302-78-9 | |
| Record name | Montmorillonite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montmorillonite | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Montmorillonite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTMORILLONITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bentonite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Montmorillonite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula and weight of montmorillonite, the primary component of bentonite?
A1: While montmorillonite's exact composition is variable, a general formula is (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2·nH2O. Its molecular weight also varies based on the specific composition and hydration state.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize various techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , , ], and scanning electron microscopy (SEM) [, , , , ] to analyze this compound's structure, mineral composition, and surface characteristics.
Q3: What makes this compound a good adsorbent?
A3: this compound's adsorption capacity stems from its large surface area, porous structure, and the presence of exchangeable cations between its layers [, , , , , , , , , ].
Q4: How can the properties of this compound be modified for specific applications?
A4: this compound's properties can be tailored through various techniques like acid activation [], cation exchange with organic surfactants [, , , , , , , , ], and pillarization with metal oxides [, ].
Q5: How does sodium activation impact the properties of this compound?
A5: Sodium activation significantly enhances this compound's swelling capacity and thixotropic properties, making it suitable for drilling fluid applications []. This process involves converting calcium this compound to its sodium form using sodium carbonate [].
Q6: How effective is this compound in removing organic pollutants from wastewater?
A6: Modified bentonites, particularly organobentonites, demonstrate high efficiency in removing organic pollutants like phenol, dibenzofuran, and dyes [, , , , , , , ]. The modification enhances its affinity for organic molecules.
Q7: How does this compound contribute to environmental sustainability?
A7: this compound's abundance, low cost, and ability to be modified for specific applications make it a sustainable material [, , , , ]. Its use in wastewater treatment and as a cement replacement in concrete contributes to environmental protection and resource conservation.
Q8: What are the current research gaps in understanding this compound's behavior?
A8: Further research is needed to understand the long-term performance of this compound in various applications, particularly in complex environments like geological repositories [, , ].
Q9: What are the limitations of using this compound?
A9: While this compound boasts several advantages, limitations include its susceptibility to changes in water chemistry (e.g., high salinity and acidity) [], potential variability in performance depending on the source and type of this compound, and the need for further research on its long-term stability in certain applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)





![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)






